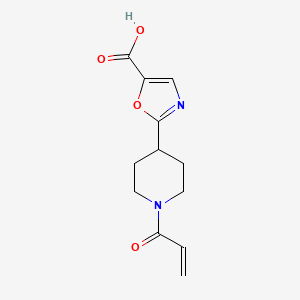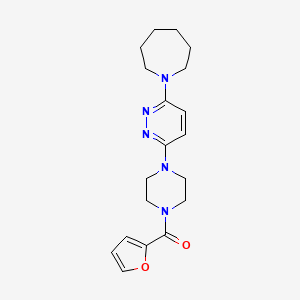![molecular formula C21H13ClN4O3S B2848856 4-(diethylamino)-5-methyl-N-(5-methylisoxazol-3-yl)thieno[2,3-d]pyrimidine-6-carboxamide CAS No. 1251557-93-3](/img/no-structure.png)
4-(diethylamino)-5-methyl-N-(5-methylisoxazol-3-yl)thieno[2,3-d]pyrimidine-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound you’re asking about is a derivative of thieno[2,3-d]pyrimidine . Thieno[2,3-d]pyrimidines are a class of heterocyclic compounds that have shown a wide range of biological activities, including anticancer, antiviral, antimicrobial, anti-inflammatory, analgesic, antioxidant, and antimalarial properties .
Molecular Structure Analysis
The molecular structure of thieno[2,3-d]pyrimidines includes a six-membered heterocyclic ring containing two nitrogen atoms at the 1st and 3rd positions .
Chemical Reactions Analysis
Thieno[2,3-d]pyrimidines can undergo a variety of chemical reactions, depending on the substituents present on the ring .
Physical And Chemical Properties Analysis
The physical and chemical properties of thieno[2,3-d]pyrimidines can vary widely depending on their specific structure and substituents .
Mechanism of Action
Future Directions
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '4-(diethylamino)-5-methyl-N-(5-methylisoxazol-3-yl)thieno[2,3-d]pyrimidine-6-carboxamide' involves the synthesis of the thieno[2,3-d]pyrimidine ring system followed by the introduction of the diethylamino and isoxazole substituents. The carboxamide group is then introduced through a coupling reaction.", "Starting Materials": [ "2-amino-4-methylthiophene", "ethyl acetoacetate", "methyl isoxazole-3-carboxylate", "diethylamine", "ethyl chloroformate", "sodium hydride", "acetic anhydride", "acetic acid", "triethylamine", "N,N-dimethylformamide", "N,N'-dicyclohexylcarbodiimide", "4-dimethylaminopyridine", "chloroacetyl chloride", "sodium bicarbonate", "water" ], "Reaction": [ "Step 1: Synthesis of 4-methylthieno[2,3-d]pyrimidine-2-amine\nStarting material: 2-amino-4-methylthiophene\nReaction conditions: Ethyl acetoacetate, sodium hydride, acetic acid\nProduct: 4-methylthieno[2,3-d]pyrimidine-2-amine\n\nStep 2: Synthesis of 4-methylthieno[2,3-d]pyrimidine-6-carboxylic acid\nStarting material: 4-methylthieno[2,3-d]pyrimidine-2-amine\nReaction conditions: Acetic anhydride, acetic acid\nProduct: 4-methylthieno[2,3-d]pyrimidine-6-carboxylic acid\n\nStep 3: Synthesis of 4-methylthieno[2,3-d]pyrimidine-6-carboxylic acid ethyl ester\nStarting material: 4-methylthieno[2,3-d]pyrimidine-6-carboxylic acid\nReaction conditions: Ethyl chloroformate, triethylamine\nProduct: 4-methylthieno[2,3-d]pyrimidine-6-carboxylic acid ethyl ester\n\nStep 4: Synthesis of 4-(diethylamino)-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid ethyl ester\nStarting material: 4-methylthieno[2,3-d]pyrimidine-6-carboxylic acid ethyl ester\nReaction conditions: Diethylamine, N,N-dimethylformamide\nProduct: 4-(diethylamino)-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid ethyl ester\n\nStep 5: Synthesis of 4-(diethylamino)-5-methyl-N-(methylisoxazol-3-yl)thieno[2,3-d]pyrimidine-6-carboxamide\nStarting material: 4-(diethylamino)-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid ethyl ester, methyl isoxazole-3-carboxylate\nReaction conditions: N,N'-dicyclohexylcarbodiimide, 4-dimethylaminopyridine, chloroacetyl chloride, sodium bicarbonate, water\nProduct: 4-(diethylamino)-5-methyl-N-(methylisoxazol-3-yl)thieno[2,3-d]pyrimidine-6-carboxamide" ] } | |
CAS RN |
1251557-93-3 |
Molecular Formula |
C21H13ClN4O3S |
Molecular Weight |
436.87 |
IUPAC Name |
3-(4-chlorophenyl)-1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]thieno[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C21H13ClN4O3S/c22-14-6-8-15(9-7-14)26-20(27)18-16(10-11-30-18)25(21(26)28)12-17-23-19(24-29-17)13-4-2-1-3-5-13/h1-11H,12H2 |
InChI Key |
XEIGKIGKYNSOLE-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)CN3C4=C(C(=O)N(C3=O)C5=CC=C(C=C5)Cl)SC=C4 |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(3-(1H-imidazol-1-yl)propyl)-7-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2848775.png)
![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3,4-dimethoxybenzamide](/img/structure/B2848778.png)
![1'-(2-(m-tolyl)acetyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2848780.png)
![1-[3-(3,5-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2848782.png)

![2,8-Diazaspiro[4.5]decane-1,3-dione,2-phenyl-](/img/structure/B2848787.png)
![2-(4-(N-ethyl-N-phenylsulfamoyl)benzamido)-N-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2848788.png)

![2-Ethylsulfanyl-3-[4-(trifluoromethoxy)phenyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2848790.png)

![N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-phenoxyacetamide](/img/structure/B2848794.png)
